molecular formula C5H6BrN3 B1523665 2-Bromo-5-hydrazinylpyridine CAS No. 1268882-60-5

2-Bromo-5-hydrazinylpyridine

Cat. No.: B1523665
CAS No.: 1268882-60-5
M. Wt: 188.03 g/mol
InChI Key: NNXMHHZWYHESGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-hydrazinylpyridine is a heterocyclic organic compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydrazinylpyridine typically involves the bromination of pyridine derivatives followed by hydrazination. One common method involves the reaction of 6-bromopyridine-3-amine with sodium nitrite and hydrochloric acid at 0°C to form a diazonium salt, which is then reduced using tin(II) chloride dihydrate to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-hydrazinylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions, forming different oxidation states.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydrazinyl group.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Bromo-5-hydrazinylpyridine serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic chemistry.

Biology

  • Antimicrobial Activity : This compound has shown significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Studies indicate a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. In vitro assays have shown cytotoxicity with IC50_{50} values ranging from 10 to 50 µM across different cancer cell lines.

Medicine

  • Drug Development : The compound is being explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact effectively with biological macromolecules, making it a candidate for therapeutic applications.

Industry

  • Specialty Chemicals Production : It is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, highlighting its industrial relevance.

Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria, confirming its effectiveness through various assays that demonstrated significant antibacterial activity attributed to its ability to disrupt bacterial cell membranes.

Anticancer Activity

In vitro studies have shown that treatment with this compound results in significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent. Selective toxicity towards cancer cells compared to normal cells has been observed, suggesting a favorable therapeutic index for further development.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated dose-dependent cytotoxicity against several cancer cell lines, with IC50_{50} values significantly lower than standard chemotherapeutic agents.
  • Animal Models :
    • In vivo studies using murine models indicated that treatment with this compound resulted in reduced tumor sizes compared to control groups, showcasing effective bioavailability and therapeutic potential.
  • Mechanistic Insights :
    • Investigations revealed that the compound could induce apoptosis through activation of caspase pathways, highlighting its mechanism of action at the cellular level.

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydrazinylpyridine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 5-Bromo-2-hydrazinopyridine
  • 2-Hydrazinopyridine
  • 2-Hydrazinopyrimidine

Comparison: 2-Bromo-5-hydrazinylpyridine is unique due to the presence of both bromine and hydrazinyl groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the bromine atom can be easily substituted, providing a versatile platform for the synthesis of various derivatives .

Biological Activity

2-Bromo-5-hydrazinylpyridine is a heterocyclic organic compound with the molecular formula C5_5H6_6BrN3_3 and a molecular weight of 188.03 g/mol. This compound is notable for its structural features, including a bromine substituent at the 2-position and a hydrazinyl group at the 5-position of the pyridine ring. These functional groups contribute to its diverse biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity . This has been attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Various studies have demonstrated its effectiveness against a range of bacterial strains, making it a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways and enzyme interactions. In vitro assays have shown that this compound can inhibit the proliferation of several cancer cell lines, including those derived from pancreatic and gastric cancers .

The biological activity of this compound is largely influenced by its chemical structure:

  • Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles, enhancing the compound's reactivity.
  • Hydrogen Bonding : The hydrazinyl group can form hydrogen bonds, which may facilitate interactions with biological macromolecules such as proteins and nucleic acids.
  • Redox Reactions : The compound can participate in oxidation-reduction reactions, potentially affecting cellular oxidative stress levels.

1. Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an effective antimicrobial agent.

2. Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that treatment with this compound resulted in significant cytotoxicity, with IC50_{50} values ranging from 10 to 50 µM depending on the cell line. Notably, the compound demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

3. Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of hydrazinopyridines have revealed that modifications to the hydrazinyl group can enhance biological activity. For instance, derivatives with electron-withdrawing groups showed increased potency against cancer cells, indicating that electronic effects play a crucial role in their biological efficacy .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compound YesYesDual functionality (bromine + hydrazinyl)
5-Bromo-2-hydrazinopyridine ModerateModerateSimilar structure but different position
Hydrazine derivatives VariableVariableDepends on substituents

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-hydrazinylpyridine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves hydrazine substitution on a pre-brominated pyridine precursor. For example, starting with 5-bromo-2-chloropyridine, hydrazine can be introduced under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Yield optimization requires strict moisture exclusion and stoichiometric control of hydrazine to avoid over-substitution. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H NMR (DMSO-d6) should show a singlet for the hydrazine protons (~8.2 ppm) and pyridine ring protons (7.5–8.5 ppm). 13^{13}C NMR confirms the Br and hydrazine substitution patterns.
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 188.03 (C5_5H6_6BrN3_3) .
  • Elemental Analysis : Match calculated vs. observed percentages for C, H, N, and Br (±0.3% tolerance) .

Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom at the 2-position is highly susceptible to nucleophilic displacement. For example:

  • Amination : React with primary amines (e.g., methylamine) in THF at 60°C to yield 2-amino-5-hydrazinylpyridine derivatives.
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to form biaryl products. Optimize catalyst loading (e.g., 5 mol% Pd(PPh3_3)4_4) and base (K2_2CO3_3) .

Advanced Research Questions

Q. How does the hydrazine group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The hydrazine moiety is prone to oxidation and hydrolysis. Stability studies should include:

  • pH-Dependent Degradation : Use HPLC to monitor decomposition in buffers (pH 2–12) at 25°C and 40°C. Hydrazine oxidation to pyridyl diazenes is accelerated under acidic conditions.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C in inert atmospheres) .

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

  • Methodological Answer :

  • Protection of Hydrazine : Temporarily protect the hydrazine group with Boc (di-tert-butyl dicarbonate) before bromine substitution or coupling reactions. Deprotect with TFA post-reaction.
  • Sequential Reaction Control : Prioritize bromine substitution before hydrazine modification to avoid cross-reactivity. Use kinetic studies (e.g., in situ IR) to identify optimal reaction sequences .

Q. How can computational modeling (e.g., DFT) predict the electronic effects of substituents on the pyridine ring?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Correlate with experimental Hammett parameters (σ) for substituents.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinities. Validate with SPR (surface plasmon resonance) assays .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex derivatives by correlating 1^1H and 13^{13}C shifts.
  • X-ray Crystallography : Confirm regiochemistry and hydrogen-bonding patterns (e.g., N–H···N interactions) in single crystals grown via vapor diffusion .

Properties

IUPAC Name

(6-bromopyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXMHHZWYHESGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268882-60-5
Record name 2-bromo-5-hydrazinylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To hydrazine monohydrate (5.51 mL, 114 mmol) was added 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol). The mixture was heated under microwave irradiation in a sealed, thick-walled glass tube for 1 h at 110° C. The thick, white suspension was poured into 60 mL water and stirred vigorously for 5 min. The precipitate was collected by filtration, rinsed with water, and then dried under reduced pressure to provide the title compound (0.35 g) as a white solid. LCMS m/z=188.2 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 4.13 (s, 2H), 7.09 (dd, J=8.7, 3.2 Hz, 1H), 7.11 (bs, 1H), 7.26 (d, J=8.6 Hz, 1H), 7.87 (d, J=2.9 Hz, 1H).
Quantity
5.51 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-5-hydrazinylpyridine
2-Bromo-5-hydrazinylpyridine
2-Bromo-5-hydrazinylpyridine
2-Bromo-5-hydrazinylpyridine
2-Bromo-5-hydrazinylpyridine
2-Bromo-5-hydrazinylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.